Cas no 638139-53-4 ((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

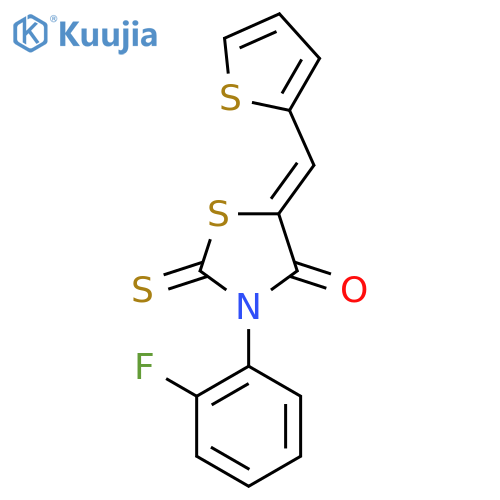

638139-53-4 structure

商品名:(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one

- F1567-0281

- 3-(2-Fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

- AS-871/41310890

- 638139-53-4

- (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

- AKOS005608573

- 3-(2-fluorophenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- (Z)-3-(2-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

- (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

-

- インチ: 1S/C14H8FNOS3/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8-

- InChIKey: JDHSMYTYWWNBLT-WQLSENKSSA-N

- ほほえんだ: S1C(N(C(/C/1=C/C1=CC=CS1)=O)C1C=CC=CC=1F)=S

計算された属性

- せいみつぶんしりょう: 320.97520556g/mol

- どういたいしつりょう: 320.97520556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1567-0281-40mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-15mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-1mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-20mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-50mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-2μmol |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-4mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-10mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-25mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1567-0281-30mg |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |

638139-53-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

638139-53-4 ((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量